

Application Notes and Protocols for Acid-PEG1bis-PEG3-BCN Bioconjugation

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Compound of Interest		
Compound Name:	Acid-PEG1-bis-PEG3-BCN	
Cat. No.:	B15073347	Get Quote

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Introduction

The **Acid-PEG1-bis-PEG3-BCN** is a heterotrifunctional linker designed for advanced bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1][2][3] This innovative linker possesses three distinct functionalities: a carboxylic acid group for covalent attachment to amine-containing biomolecules, and two bicyclo[6.1.0]nonyne (BCN) groups for subsequent copper-free click chemistry reactions. The integrated polyethylene glycol (PEG) spacers (PEG1 and PEG3) enhance the solubility and stability of the resulting conjugate, reduce aggregation, and minimize steric hindrance.[4][5][6][7][8]

The bioconjugation process involves a two-stage sequential reaction strategy. First, the carboxylic acid is activated to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine residues) on a target biomolecule, such as an antibody, to form a stable amide bond.[9][10][11][12] Following the attachment of the linker, the two BCN moieties are available for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules (e.g., cytotoxic drugs, fluorescent dyes, or imaging agents).[1][13][14] [15][16] SPAAC is a highly efficient and bioorthogonal reaction, proceeding rapidly under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for working with sensitive biological samples.[1][13][15]

This document provides a detailed, step-by-step guide for the bioconjugation of **Acid-PEG1-bis-PEG3-BCN** to an antibody and subsequent conjugation with an azide-modified payload.



Experimental Protocols

This protocol is a general guideline for the conjugation of an antibody (e.g., IgG) with an azide-modified payload using the **Acid-PEG1-bis-PEG3-BCN** linker. Optimization may be required for specific antibodies, payloads, and applications.

Part 1: Antibody-Linker Conjugation (Amine Coupling)

This stage involves the activation of the linker's carboxylic acid group and its reaction with primary amines on the antibody.

Materials Required:

- Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- Acid-PEG1-bis-PEG3-BCN Linker
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system for antibody purification.[17]

Procedure:

- Antibody Preparation:
 - If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified.[18]
 - Exchange the antibody into the Reaction Buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.



- Adjust the antibody concentration to 2-10 mg/mL.
- Linker Activation (NHS Ester Formation):
 - Allow the Acid-PEG1-bis-PEG3-BCN linker, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[10][19]
 - Prepare a 10 mM stock solution of the Acid-PEG1-bis-PEG3-BCN linker in anhydrous DMSO.
 - Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
 - To activate the linker, mix the Acid-PEG1-bis-PEG3-BCN linker with EDC and NHS at a molar ratio of 1:1.5:1.2 in an appropriate volume of solvent.
 - Incubate the activation mixture for 15 minutes at room temperature.[20]
- Conjugation to Antibody:
 - Add the freshly activated linker-NHS ester solution to the antibody solution. A 10- to 20fold molar excess of the linker over the antibody is a common starting point.[10][11] The
 final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).[11]
 - Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.[10][19]
 Gentle mixing during incubation is recommended.
- Quenching the Reaction:
 - Add the Quenching Buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to quench any unreacted NHS-ester groups.[18]
 - Incubate for 15-30 minutes at room temperature.[13]
- Purification of BCN-functionalized Antibody:
 - Remove excess, unreacted linker and byproducts by SEC (e.g., using a Sephadex G-25 column) or by TFF.[17]



 The purified BCN-functionalized antibody can be characterized and used immediately in the next step or stored at -20°C or -80°C.[13]

Part 2: BCN-Azide Conjugation (SPAAC)

This stage involves the reaction of the BCN-functionalized antibody with an azide-modified payload.

Materials Required:

- Purified BCN-functionalized antibody from Part 1
- Azide-modified payload (e.g., drug, dye)
- Reaction Buffer: PBS, pH 7.4 or other suitable aqueous buffer

Procedure:

- Payload Preparation:
 - Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO, water) to prepare a concentrated stock solution.
- SPAAC Reaction:
 - Combine the BCN-functionalized antibody with the azide-modified payload in the Reaction Buffer.
 - A molar excess of the azide-payload (e.g., 3-5 fold excess per BCN group) is recommended to drive the reaction to completion. Since the linker has two BCN groups, use a 6- to 10-fold molar excess of the payload relative to the antibody.
 - The reaction can be performed at room temperature for 4-16 hours or at 4°C for 12-48 hours. The reaction progress can be monitored by analytical techniques like HIC-HPLC or RP-HPLC.
- Final Purification:



- Purify the final antibody-drug conjugate to remove the excess payload and any reaction byproducts. Purification methods such as SEC, HIC, or TFF are commonly used.[5][17]
- After purification, exchange the final conjugate into a suitable formulation buffer for storage.

Part 3: Characterization of the Final Conjugate

- 1. Drug-to-Antibody Ratio (DAR) Determination:
- UV-Vis Spectroscopy: The average number of payload molecules conjugated per antibody can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload).[4] The concentrations of the antibody and the payload are calculated using the Beer-Lambert law.[4]
- Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the overall hydrophobicity, species with different numbers of drugs (DAR0, DAR2, DAR4, etc.) can be resolved. The weighted average DAR is calculated from the peak areas.[4]
- Mass Spectrometry (MS): LC-MS analysis of the intact or reduced (light and heavy chains)
 ADC can provide precise mass information, allowing for the unambiguous determination of the different DAR species and calculation of the average DAR.[9][14]
- 2. Purity and Aggregation Analysis:
- Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.

Quantitative Data Summary

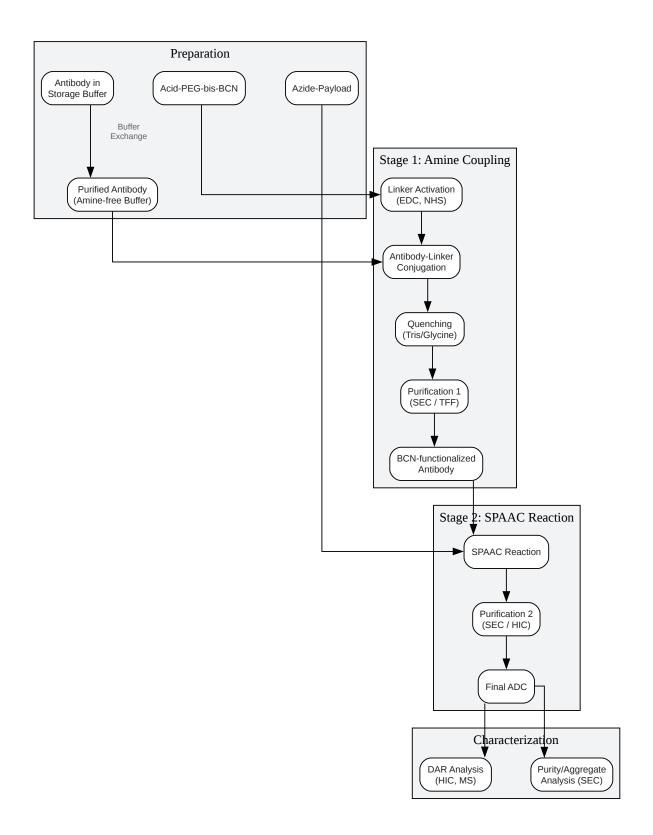
The following table summarizes typical quantitative parameters for a bioconjugation reaction involving a PEGylated BCN linker with an antibody. The exact values will vary depending on the specific reactants and reaction conditions.



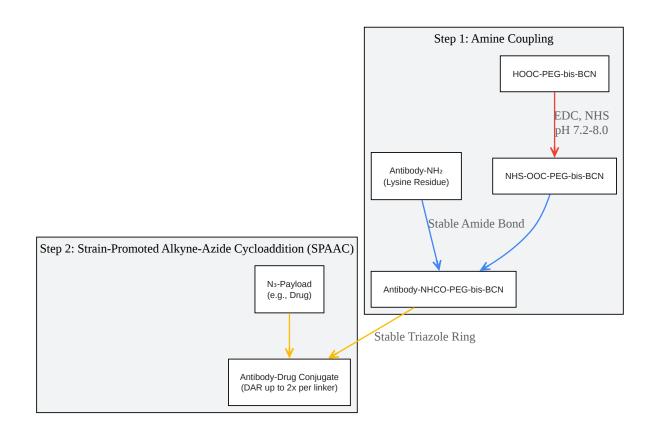
Parameter	Typical Value	Method of Determination	Reference
Linker:Antibody Molar Ratio (Input)	10:1 to 20:1		[10][11]
Payload:BCN Molar Ratio (Input)	3:1 to 5:1		Customary Practice
Final Drug-to-Antibody Ratio (DAR)	3.5 - 4.0	HIC, RP-HPLC, MS	[6][14]
Conjugation Efficiency	> 90%	HIC, RP-HPLC	[21]
Purity (Monomer Content)	> 95%	SEC-HPLC	[17]
Aggregate Content	< 5%	SEC-HPLC	[8]
In Vitro Cytotoxicity (IC50)	nM range (payload dependent)	Cell-based assays	[15]
Plasma Half-life Extension	2.5 to 11-fold increase	In vivo studies	[15]

Visualizations









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